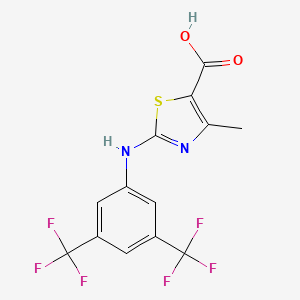

2-((3,5-bis(Trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

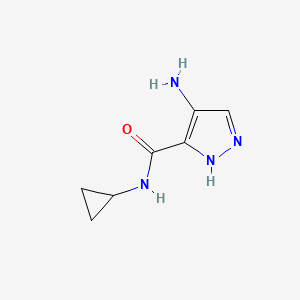

The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are part of many important drugs . The compound also contains a 3,5-bis(trifluoromethyl)phenyl group, which is often used in medicinal chemistry due to its lipophilic properties and ability to form strong interactions with proteins .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The 3,5-bis(trifluoromethyl)phenyl group would add significant steric bulk and lipophilicity to the molecule .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The presence of the 3,5-bis(trifluoromethyl)phenyl group could potentially influence the reactivity of the thiazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the thiazole ring could contribute to its aromaticity and stability, while the 3,5-bis(trifluoromethyl)phenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Dehydrative Amidation Catalysis : A study demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for the dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in accelerating the reaction. This catalyst is employed for α-dipeptide synthesis, suggesting potential applications in peptide modification or synthesis involving similar compounds (Wang, Lu, & Ishihara, 2018).

Development of Novel Heterocyclic Compounds

- Heterocyclic γ-Amino Acids Synthesis : Research on 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, outlines a short and versatile chemical route to these compounds. The synthesis involves cross-Claisen condensations, highlighting the potential of thiazole derivatives in mimicking secondary structures of proteins (Mathieu et al., 2015).

Metal-Organic Frameworks (MOFs)

- Construction of Copper Metal–Organic Systems : A study on the design and synthesis of flexible dicarboxylate ligands and their application in assembling copper ions to form metal–organic complexes reveals the influence of ligand conformation and substituent positions on the structural properties of MOFs. This work provides insights into the strategic design of MOFs for various applications, including catalysis, gas storage, and separation (Dai et al., 2009).

Chemical Stability and Gas Separation

- Luminescence Sensing and Treatment Activity : A Zn-based MOF demonstrated luminescence sensing capabilities for detecting Fe3+ ions and showed potential treatment activity for child allergic purpura. This illustrates the dual functional potential of MOFs in sensing and therapeutic applications (Liu & Liang, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)anilino]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2O2S/c1-5-9(10(22)23)24-11(20-5)21-8-3-6(12(14,15)16)2-7(4-8)13(17,18)19/h2-4H,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJUPMQEJFHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)

![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)

![5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one](/img/structure/B2680402.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)

![methyl 4-[2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2680411.png)

![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)

![5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2680417.png)

![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)